17(R)-Hete - 183509-24-2

17(R)-Hete

Catalog Number: EVT-1183164
CAS Number: 183509-24-2
Molecular Formula: C20H32O3
Molecular Weight: 320.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

17(R)-HETE is a subterminal hydroxyeicosatetraenoic acid (HETE) enantiomer derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes, specifically the CYP4A and CYP4F families []. It plays a role in various physiological and pathophysiological processes, particularly in the kidneys and heart [].

Synthesis Analysis

While the provided articles do not detail the specific synthesis of 17(R)-HETE, they highlight that it is produced endogenously through the metabolism of arachidonic acid. This process involves the omega- and subterminal hydroxylation of arachidonic acid by CYP4A and CYP4F enzymes [, ].

Molecular Structure Analysis

17(R)-HETE shares a similar structure with other HETEs, consisting of a 20-carbon chain with a hydroxyl group at the 17th carbon and a carboxyl group at the end of the chain. The "R" designation refers to the specific spatial arrangement of atoms around the hydroxyl group at the 17th carbon, distinguishing it from its enantiomer, 17(S)-HETE [].

20-Hydroxyeicosatetraenoic acid (20-HETE)

Compound Description: 20-Hydroxyeicosatetraenoic acid (20-HETE) is a potent vasoconstrictor, primarily synthesized in the kidneys and vascular smooth muscle cells. It is produced from arachidonic acid (AA) by the action of cytochrome P450 (CYP) ω-hydroxylase enzymes, particularly those of the CYP4A family. 20-HETE exerts its vasoconstrictor effects by inhibiting the large-conductance Ca2+-activated K+ channel (KCa), leading to depolarization and contraction of vascular smooth muscle cells. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Relevance: 20-HETE is structurally related to 17(R)-HETE, as both are monohydroxylated metabolites of arachidonic acid. The key structural difference lies in the position of the hydroxyl group, with 20-HETE having it on the terminal carbon (C20) and 17(R)-HETE having it on the C17 carbon with an R configuration. Despite their structural similarity, they often exhibit opposing biological activities, with 20-HETE acting as a vasoconstrictor and 17(R)-HETE acting as a potential 20-HETE receptor antagonist. [, , , , , , ]

17(S)-Hydroxyeicosatetraenoic acid (17(S)-HETE)

Compound Description: 17(S)-Hydroxyeicosatetraenoic acid (17(S)-HETE) is the enantiomer of 17(R)-HETE, also generated from arachidonic acid via cytochrome P450 enzymes. While the specific biological activities of 17(S)-HETE are less studied compared to its enantiomer, it is noteworthy that enantiomers can often exhibit distinct interactions with biological targets. [, ]

Relevance: 17(S)-HETE and 17(R)-HETE share an identical chemical formula and atom connectivity, differing only in the spatial arrangement of atoms around the hydroxyl group at the C17 position. This makes them chiral molecules and mirror images of each other. Understanding the differences in biological activity between these enantiomers could be crucial for discerning the specific roles of 17(R)-HETE. [, ]

19(R)-Hydroxyeicosatetraenoic acid (19(R)-HETE)

Compound Description: 19(R)-Hydroxyeicosatetraenoic acid (19(R)-HETE) is another arachidonic acid metabolite produced by the cytochrome P450 pathway. It is notable for its ability to function as a 20-HETE receptor antagonist, potentially mitigating the vasoconstrictor effects of 20-HETE. []

Relevance: Although 19(R)-HETE is structurally similar to 17(R)-HETE, with both being monohydroxylated arachidonic acid metabolites, the position of the hydroxyl group differs. 19(R)-HETE has its hydroxyl group at the C19 position, while 17(R)-HETE has it at the C17 position. Despite this structural difference, both are recognized as potential 20-HETE receptor antagonists. []

Sodium 19(R)-hydroxyeicosa-5(Z),14(Z)-dienoyl)glycinate (19(R)-HEDGE)

Compound Description: Sodium 19(R)-hydroxyeicosa-5(Z),14(Z)-dienoyl)glycinate (19(R)-HEDGE) is a synthetic analogue of 19(R)-HETE specifically designed to enhance water solubility. This modification aims to improve its bioavailability and potential for therapeutic development as a 20-HETE receptor antagonist. []

Relevance: 19(R)-HEDGE is structurally derived from 19(R)-HETE and shares the core structure of the arachidonic acid backbone. The key difference lies in the modification of the carboxylic acid group in 19(R)-HETE to a glycine conjugate in 19(R)-HEDGE. This modification is intended to increase water solubility without significantly altering its ability to interact with 20-HETE receptors. The successful development of 19(R)-HEDGE as a 20-HETE receptor antagonist could provide valuable insights into the therapeutic potential of targeting the 20-HETE pathway, which in turn could inform the development of drugs targeting 17(R)-HETE. []

12(R)-Hydroxy-5,8,10,14-eicosatetraenoic acid (12(R)-HETE)

Compound Description: 12(R)-Hydroxy-5,8,10,14-eicosatetraenoic acid (12(R)-HETE) is a biologically active eicosanoid produced from arachidonic acid. It is a potent inhibitor of Na+/K+-ATPase, a critical enzyme responsible for maintaining cellular ionic gradients. []

Relevance: Both 12(R)-HETE and 17(R)-HETE are regioisomers, meaning they share the same molecular formula but differ in the location of a functional group – in this case, the hydroxyl group on the arachidonic acid backbone. While their exact biological effects differ, both highlight the diverse roles of hydroxylated arachidonic acid metabolites in various physiological processes. []

15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE)

Compound Description: 15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE) is an eicosanoid produced from arachidonic acid by the action of 15-lipoxygenase. It is known to be a powerful mediator of inflammation and has been implicated in the pathogenesis of diseases such as atherosclerosis. []

Relevance: Both 15(S)-HETE and 17(R)-HETE are hydroxylated arachidonic acid metabolites, but they are produced by different enzymes and have distinct biological activities. The presence of both highlights the complexity of the arachidonic acid metabolic pathway and the diverse biological roles of its metabolites. []

17,18-Epoxyeicosatetraenoic acid (17,18-EEQ)

Compound Description: 17,18-Epoxyeicosatetraenoic acid (17,18-EEQ) is formed from eicosapentaenoic acid (EPA) through the action of cytochrome P450 epoxygenases. It acts as a potent negative chronotrope, meaning it decreases heart rate, and displays protective effects against cardiac arrhythmias. [, ]

Relevance: While 17,18-EEQ originates from EPA and not arachidonic acid like 17(R)-HETE, it highlights the significance of eicosanoid metabolites, particularly those generated through the cytochrome P450 pathway, in cardiovascular physiology. [, ]

Epoxyeicosatrienoic acids (EETs) and Dihydroxyeicosatrienoic acids (DHETs)

Compound Description: Epoxyeicosatrienoic acids (EETs) are arachidonic acid metabolites produced by cytochrome P450 epoxygenases. They generally function as vasodilators and exhibit protective effects in various tissues. Dihydroxyeicosatrienoic acids (DHETs) are formed from EETs by the enzyme soluble epoxide hydrolase (sEH) and are generally considered less biologically active than EETs. []

Relevance: The balance between EETs and DHETs, influenced by sEH activity, is crucial in regulating vascular tone. Dysregulation of this balance, such as decreased EETs or increased DHETs, can contribute to hypertension and vascular dysfunction. The interaction of 17(R)-HETE with the 20-HETE pathway, which can impact vascular tone, underscores the interconnectedness of various eicosanoid pathways in maintaining cardiovascular health. []

Mechanism of Action

The mechanism of action of HETEs involves several pathways. For instance, 20-HETE has been shown to induce contraction in small coronary arteries through two distinct mechanisms: an endothelium-dependent pathway involving cyclooxygenase-derived prostanoids and an endothelium-independent pathway associated with the activation of Rho-kinase and phosphorylation of myosin light chain (MLC20), which sensitizes the contractile apparatus to calcium1. Additionally, 20-HETE can stimulate NADPH oxidase-derived reactive oxygen species (ROS) production, which in turn activates L-type calcium channels via a protein kinase C (PKC)-dependent mechanism in cardiomyocytes3. On the other hand, 19(S)-HETE has been found to induce vasorelaxation and inhibit platelet aggregation by activating the prostacyclin (IP) receptor, leading to cAMP accumulation5.

Applications in Various Fields

The studies on HETEs have revealed their potential applications in various fields, particularly in cardiovascular medicine. For example, the vasoconstrictive properties of 20-HETE suggest its involvement in the development of hypertension and its potential as a target for antihypertensive therapies1. The role of 20-HETE in increasing ROS production and stimulating calcium channels in cardiomyocytes indicates its significance in the pathophysiology of cardiac ischemic diseases, making it a possible target for treatment3. Conversely, the vasorelaxant and antiplatelet effects of 19(S)-HETE through IP receptor activation suggest its therapeutic potential in preventing thrombosis and managing vascular diseases5.

Properties

CAS Number

183509-24-2

Product Name

17(R)-Hete

IUPAC Name

(5Z,8Z,11Z,14Z,17R)-17-hydroxyicosa-5,8,11,14-tetraenoic acid

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

InChI

InChI=1S/C20H32O3/c1-2-16-19(21)17-14-12-10-8-6-4-3-5-7-9-11-13-15-18-20(22)23/h3,5-6,8-9,11-12,14,19,21H,2,4,7,10,13,15-18H2,1H3,(H,22,23)/b5-3-,8-6-,11-9-,14-12-/t19-/m1/s1

InChI Key

OPPIPPRXLIDJKN-DWUYYRGZSA-N

SMILES

CCCC(CC=CCC=CCC=CCC=CCCCC(=O)O)O

Synonyms

17R-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid

Canonical SMILES

CCCC(CC=CCC=CCC=CCC=CCCCC(=O)O)O

Isomeric SMILES

CCC[C@H](C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.